3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-3-(4-ISOPROPOXYPHENYL)PROPANOIC ACID
Overview
Description
3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-3-(4-ISOPROPOXYPHENYL)PROPANOIC ACID is a complex organic compound that features a benzoxazole moiety. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-3-(4-ISOPROPOXYPHENYL)PROPANOIC ACID typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the formation of the benzoxazole ring through a cyclization reaction with aldehydes or ketones under specific reaction conditions . Industrial production methods may involve the use of nanocatalysts or metal catalysts to enhance the yield and efficiency of the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzoxazole moiety can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring or the isopropoxyphenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-3-(4-ISOPROPOXYPHENYL)PROPANOIC ACID has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer activity could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar compounds to 3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-3-(4-ISOPROPOXYPHENYL)PROPANOIC ACID include other benzoxazole derivatives such as:
- Methyl 4-(((1,3-benzoxazol-2-ylthio)acetyl)amino)benzoate
- Benzoxazole analogues with different substituents on the benzoxazole ring
These compounds share similar structural features but may differ in their specific biological activities and applications
Properties
IUPAC Name |
3-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-3-(4-propan-2-yloxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-13(2)27-15-9-7-14(8-10-15)17(11-20(25)26)22-19(24)12-29-21-23-16-5-3-4-6-18(16)28-21/h3-10,13,17H,11-12H2,1-2H3,(H,22,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEMWVOOZHLCLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CSC2=NC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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